molecular formula C4H11N<br>(CH3)2CHCH2NH2<br>C4H11N B053898 Isobutylamine CAS No. 78-81-9

Isobutylamine

Cat. No.: B053898
CAS No.: 78-81-9
M. Wt: 73.14 g/mol
InChI Key: KDSNLYIMUZNERS-UHFFFAOYSA-N
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Description

Isobutylamine (C₄H₁₁N; CAS 78-81-9) is a primary aliphatic amine with a branched alkyl chain, classified as 2-methylpropan-1-amine under IUPAC nomenclature . It is one of four structural isomers of butylamine, alongside n-butylamine, sec-butylamine, and tert-butylamine . This colorless to pale yellow liquid exhibits a fish-like odor, high solubility in polar solvents (e.g., water, ethanol), and reacts exothermically with acids to form salts . Its molecular weight is 73.14 g/mol, and its 3D structure is accessible via NIST databases .

This compound is a versatile intermediate in pharmaceuticals (e.g., valanimycin, ibuprofen), agrochemicals, and organic synthesis . It also serves as a solvent and catalyst in biocatalytic processes, such as lipase-mediated coumarin carboxamide synthesis .

Scientific Research Applications

Chemical Synthesis

1.1 Production of Isobutene

One of the primary industrial applications of isobutylamine is in the production of isobutene (or isobutylene), a valuable chemical used in the manufacture of various polymers and chemicals. A notable process involves the fermentation of this compound to produce isobutene, highlighting a sustainable method for generating this alkene from renewable resources such as sugars .

1.2 Synthesis of Amines and Other Compounds

This compound is utilized as a building block in organic synthesis. It can react with various substrates to form more complex amines and other nitrogen-containing compounds. For instance, it has been used to synthesize N-i-butyl-9(Z),12(Z),15(Z)-octadecatrienamide through reactions with trilinolenin . This demonstrates its versatility in creating bioactive compounds.

Biochemical Applications

2.1 Role in Metabolic Pathways

This compound acts as an intermediate in several biosynthetic pathways, particularly in the production of isobutanol, where it plays a crucial role in metabolic engineering efforts aimed at producing biofuels from microbial fermentation . The metabolic pathways involving IBA are being explored for their potential to enhance the efficiency of biofuel production.

2.2 Antioxidant Properties

Recent studies have indicated that this compound may contribute to antioxidant activities in various biological contexts. Research has shown that biogenic amines, including IBA, can influence the antioxidant capacity of food products like juice and wine, suggesting potential health benefits when consumed .

Environmental and Analytical Applications

3.1 Use in Column Chromatography

This compound has been applied in analytical chemistry, particularly in column chromatography for the purification of enzymes such as secondary alcohol dehydrogenase and primary alcohol oxidase . Its hydrophobic properties make it suitable for use in various chromatographic techniques, enhancing the separation processes.

3.2 Impact on Microbial Populations

In environmental studies, this compound has been identified among other amines affecting microbial communities. Its presence can influence the composition and diversity of microbial populations in specific environments, such as the vaginal microbiome, which may have implications for human health .

Mechanism of Action

Isobutylamine exerts its effects primarily through its interaction with biological receptors. In mice, it binds to trace amine-associated receptors (TAARs), particularly TAAR3, which can trigger specific behavioral responses . The molecular targets and pathways involved include the activation of TAARs, leading to downstream signaling cascades that influence physiological and behavioral outcomes.

Comparison with Similar Compounds

Structural Isomers of Butylamine

The four butylamine isomers share the molecular formula C₄H₁₁N but differ in branching and reactivity:

Compound IUPAC Name CAS Number Structure Key Properties
Isobutylamine 2-methylpropan-1-amine 78-81-9 Branched primary amine Higher steric hindrance; used in pharmaceuticals and specialty chemicals
n-Butylamine 1-butanamine 109-73-9 Linear primary amine Lower steric hindrance; common in surfactants and corrosion inhibitors
sec-Butylamine 2-butanamine 13952-84-6 Secondary amine Lower basicity; limited industrial use
tert-Butylamine 2-methylpropan-2-amine 75-64-9 Tertiary amine Weak nucleophile; used in rubber vulcanization

Key Differences :

  • Reactivity with HNO₂: this compound reacts with nitrous acid (HNO₂) to form 2-methylpropan-1-ol (tert-butyl alcohol), while n-butylamine yields butan-1-ol. This divergence arises from carbocation stability during diazotization .
  • Basicity : tert-Butylamine (pKa ~10.7) is less basic than this compound (pKa ~10.6) due to steric hindrance and inductive effects .

Thermodynamic Properties

Group contribution (GC) models predict enthalpy of formation (ΔHf) with varying accuracy:

  • Without adjusted parameters, GC calculations for this compound deviate from experimental ΔHf by >4 kJ/mol. Introducing a +3 kJ/mol correction for NH₂ groups in branched amines improves agreement within 1 kJ/mol .
  • G4 Quantum Chemistry : Predicts ΔHf of this compound at -134.5 kJ/mol, aligning with experimental data .

Functional Comparisons

  • Dithis compound (C₈H₁₉N; CAS 110-96-3) : A larger, branched secondary amine. Unlike this compound, it is highly corrosive, causing severe skin/eye damage .
  • 1,4-Butanediamine : A linear diamine with distinct applications (e.g., nylon production) but similar environmental concerns due to oxidation byproducts .

Q & A

Basic Research Questions

Q. How can researchers accurately quantify isobutylamine concentrations in heterogeneous reaction mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity. Calibration curves should be constructed using standardized this compound solutions (1–100 ppm range). For aqueous systems, derivatization with dansyl chloride enhances detection limits . Internal standards (e.g., deuterated this compound) mitigate matrix effects. Cross-validate with ion chromatography if amine degradation is suspected .

Q. What analytical techniques are critical for verifying this compound purity in synthetic workflows?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, Fourier-transform infrared (FTIR) spectroscopy for functional group validation, and elemental analysis (EA) to assess stoichiometric purity (>98%). For trace impurities, gas chromatography with flame ionization detection (GC-FID) is recommended, with a DB-5 column and helium carrier gas .

Q. How should researchers design experiments to assess this compound’s solvent compatibility in organocatalytic reactions?

  • Methodological Answer : Conduct stability tests under varying conditions (pH 2–12, 25–80°C) using UV-Vis spectroscopy to monitor amine degradation. Pair with kinetic studies (e.g., Arrhenius plots) to model reaction rates. Include controls with inert solvents (e.g., hexane) to isolate solvent-specific effects .

Advanced Research Questions

Q. What mechanistic role does this compound play as a structure-directing agent (SDA) in zeolite synthesis?

  • Methodological Answer : this compound’s branched alkyl chain facilitates pore templating in microporous materials like ZSM-5. Use X-ray diffraction (XRD) to confirm crystallinity and nitrogen physisorption to assess pore size distribution. Compare with SDAs like n-butylamine to evaluate steric effects on framework topology . Synchrotron-based small-angle X-ray scattering (SAXS) can track real-time assembly dynamics .

Q. How can contradictory kinetic data in this compound-mediated nucleophilic substitutions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing pathways. Employ stopped-flow NMR to capture intermediate species. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states, while isotopic labeling (¹⁵N-isobutylamine) clarifies reaction mechanisms . Replicate under inert atmospheres to exclude oxidative byproducts .

Q. What strategies optimize enantioselective synthesis of this compound-derived chiral ligands?

  • Methodological Answer : Use dynamic kinetic resolution (DKR) with immobilized lipases (e.g., CAL-B) in ionic liquids. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Computational docking studies (AutoDock Vina) predict enzyme-substrate binding modes. Screen co-solvents (e.g., tert-butanol) to enhance selectivity (>90% ee) .

Q. How do pH and temperature affect this compound’s stability in long-term electrochemical studies?

  • Methodological Answer : Perform accelerated aging tests (40–60°C, pH 3–10) with cyclic voltammetry to track oxidation peaks. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products (e.g., tert-butylamine). Arrhenius modeling predicts shelf life under standard conditions (25°C, pH 7) .

Q. Data Interpretation & Reproducibility

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

  • Methodological Answer : Dynamic effects (e.g., hindered rotation of the isobutyl group) cause signal splitting. Variable-temperature NMR (VT-NMR) between −50°C and 50°C resolves coalescence temperatures. Compare with computational NMR shifts (GIAO method) to assign conformers .

Q. How can researchers validate the reproducibility of this compound-based catalytic cycles?

  • Methodological Answer : Use Design of Experiments (DoE) to test variable interactions (catalyst loading, solvent ratio). Share raw datasets in repositories (e.g., Zenodo) with detailed metadata (equipment calibration logs, ambient conditions). Collaborative interlab studies (≥3 labs) statistically confirm reproducibility .

Q. Safety & Compliance

Q. What safety protocols are essential for handling this compound in high-pressure reactions?

  • Methodological Answer : Use explosion-proof reactors with pressure relief valves. Monitor vapor exposure via real-time photoionization detectors (PID). Adhere to PAC-2 guidelines (10 ppm ceiling) and ensure fume hoods meet ASHRAE 110 containment standards .

Properties

IUPAC Name

2-methylpropan-1-amine
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InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3
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InChI Key

KDSNLYIMUZNERS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CN
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Molecular Formula

C4H11N, Array
Record name ISOBUTYLAMINE
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DSSTOX Substance ID

DTXSID9025459
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Molecular Weight

73.14 g/mol
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Physical Description

Isobutylamine appears as a clear colorless liquid with a fishlike odor. Flash point 15 °F. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with an amine odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy cheesy aroma
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Boiling Point

154 to 156 °F at 760 mmHg (NTP, 1992), 68-69 °C, 67.00 to 71.00 °C. @ 760.00 mm Hg
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Flash Point

15 °F (NTP, 1992), 15 °F (-9 °C) (closed cup), -9.0 °C c.c.
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Solubility

Very soluble (NTP, 1992), Very sol in alcohol, ether; Sol in acetone, benzene, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.739 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 25 °C/4 °C, Relative density (water = 1): 0.72, 0.731-0.737
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

100 mmHg at 65.8 °F (NTP, 1992), 138.0 [mmHg], 138 mm Hg at 25 °C, Vapor pressure, kPa at 18.8 °C: 13.3
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Color/Form

Colorless liquid

CAS No.

78-81-9
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Record name ISOBUTYLAMINE
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Melting Point

-121 °F (NTP, 1992), -85 °C, -84.6 °C
Record name ISOBUTYLAMINE
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Record name 2-Methyl-1-propylamine
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Record name ISOBUTYLAMINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Isobutylamine
Isobutylamine
Isobutylamine
Isobutylamine
Isobutylamine
Isobutylamine

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